molecular formula C11H11N3O2 B11889516 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid

8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid

Katalognummer: B11889516
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: MIWYYLQMLCPPQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, a structure known for its presence in various natural products, functional materials, and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid typically involves the functionalization of the quinoxaline ring. One common method is the transition metal-catalyzed direct C–H activation/functionalization . This process often employs catalysts such as palladium or copper under specific conditions to introduce the amino and carboxylic acid groups at the desired positions on the quinoxaline ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in the modification of the quinoxaline ring, where substituents can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Wissenschaftliche Forschungsanwendungen

8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Amino-2,3-dimethylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Its combination of amino and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

8-amino-2,3-dimethylquinoxaline-6-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c1-5-6(2)14-10-8(12)3-7(11(15)16)4-9(10)13-5/h3-4H,12H2,1-2H3,(H,15,16)

InChI-Schlüssel

MIWYYLQMLCPPQV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=CC(=C2N=C1C)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.